Egfr-IN-35
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr-IN-35 is a potent inhibitor of the epidermal growth factor receptor (EGFR). This compound is an acrylamide derivative and has shown significant potential in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). Overexpression and mutation of the epidermal growth factor receptor have been linked to uncontrolled cell growth and cancer progression, making this compound a valuable compound in cancer research and therapy .
准备方法
The preparation of Egfr-IN-35 involves several synthetic routes and reaction conditions. One common method includes the synthesis of acrylamide derivatives through a series of chemical reactions. The process typically involves the reaction of specific starting materials under controlled conditions to yield the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Egfr-IN-35 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Egfr-IN-35 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of acrylamide derivatives.
Biology: Employed in research to understand the role of epidermal growth factor receptor in cell signaling and cancer progression.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancers, particularly non-small cell lung cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the epidermal growth factor receptor .
作用机制
Egfr-IN-35 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration. The molecular targets and pathways involved include the adenosine triphosphate (ATP)-binding site of the epidermal growth factor receptor and associated signaling cascades .
相似化合物的比较
Egfr-IN-35 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Gefitinib: Another epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: A first-generation epidermal growth factor receptor inhibitor with a similar mechanism of action.
Osimertinib: A third-generation epidermal growth factor receptor inhibitor designed to overcome resistance to earlier inhibitors.
This compound stands out due to its lower toxicity and higher specificity for the epidermal growth factor receptor, making it a promising candidate for further research and development .
属性
分子式 |
C25H24ClN7O2 |
---|---|
分子量 |
490.0 g/mol |
IUPAC 名称 |
1-[(3R)-3-[4-amino-5-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]imidazo[5,1-f][1,2,4]triazin-7-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H24ClN7O2/c1-2-21(34)32-11-5-6-17(13-32)25-31-22(23-24(27)29-15-30-33(23)25)16-8-9-20(19(26)12-16)35-14-18-7-3-4-10-28-18/h2-4,7-10,12,15,17H,1,5-6,11,13-14H2,(H2,27,29,30)/t17-/m1/s1 |
InChI 键 |
IGGCKIOWUQAPKJ-QGZVFWFLSA-N |
手性 SMILES |
C=CC(=O)N1CCC[C@H](C1)C2=NC(=C3N2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
规范 SMILES |
C=CC(=O)N1CCCC(C1)C2=NC(=C3N2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。